molecular formula C30H33N3O3 B1679530 Ropitoin CAS No. 56079-81-3

Ropitoin

Cat. No. B1679530
CAS RN: 56079-81-3
M. Wt: 483.6 g/mol
InChI Key: QAKVGHCHHKKDBQ-UHFFFAOYSA-N
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Description

Ropitoin (TR2985) is a diphenylhydantoin derivative . It is an antiarrhythmic compound that causes a depression of the maximum upstroke velocity, which is used as a measure of cardiac function .


Molecular Structure Analysis

Ropitoin has a complex molecular structure with a molecular formula of C30H33N3O3 . It contains a total of 73 bonds, including 40 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, and 4 six-membered rings .

Scientific Research Applications

Cardiac Tissue Effects

Ropitoin, also known as TR 2985, has been studied for its effects on cardiac tissues. Research by Elizalde and Sánchez-Chapula (1988) found that ropitoin primarily depresses the maximum upstroke velocity of the action potential in various cardiac tissues, such as guinea-pig atrial and ventricular muscle, and dog Purkinje fibres. The drug's effects are frequency-dependent, stronger at higher frequencies, and influenced by the stimulation frequency and pH level. It also affects the action potential duration differently in atrial and ventricular muscles (Elizalde & Sánchez-Chapula, 1988).

Electrophysiological Interactions

A study by Valenzuela and Sanchez-Chapula (1989) explored the electrophysiological interactions between ropitoin and other drugs like mexiletine and quinidine on sodium channels in guinea pig papillary muscles. They found that ropitoin, in combination with these drugs, influences the maximum upstroke velocity of the action potentials and exhibits both antagonistic and synergistic effects under certain conditions (Valenzuela & Sanchez-Chapula, 1989).

Chemotherapy-Induced Nausea and Vomiting (CINV)

Rolapitant has been shown to be effective against chemotherapy-induced nausea and vomiting. A study by Hesketh et al. (2016) demonstrated its efficacy in preventing CINV in patients receiving carboplatin-based chemotherapy (Hesketh et al., 2016). Another study by Rapoport et al. (2016) confirmed the drug's effectiveness over multiple cycles of chemotherapy (Rapoport et al., 2016).

Postoperative Nausea and Vomiting (PONV)

Gan et al. (2011) conducted a study on the use of rolapitant for preventing postoperative nausea and vomiting. They found that rolapitant is superior to placebo in reducing emetic episodes after surgery in a dose-dependent manner (Gan et al., 2011).

Drug-Drug Interactions

Barbour et al. (2017) conducted an integrated safety analysis of rolapitant, focusing on its interactions with other drugs, especially considering its inhibition of CYP2D6 and breast cancer resistance protein (BCRP). Their findings support the safety of rolapitant in combination with other medications that are substrates of CYP2D6 or BCRP, commonly used in chemotherapy (Barbour et al., 2017).

Pharmacokinetics and Safety

Wang et al. (2018) evaluated the pharmacokinetics and safety profiles of intravenous (IV) rolapitant in healthy subjects. They found that rolapitant administered IV was safe and well tolerated, with no significant differences in side effects compared to its oral formulation. This study contributes to understanding the safe administration routes for rolapitant (Wang et al., 2018).

Effects on Pharmacokinetics of Other Drugs

Another study by Wang et al. (2018) investigated the effects of rolapitant on the pharmacokinetics of digoxin (a P-glycoprotein substrate) and sulfasalazine (a BCRP substrate). They found that oral rolapitant significantly increased the exposure of these drugs, highlighting the need for monitoring when co-administered with substrates having a narrow therapeutic index (Wang et al., 2018).

Antiemetic Effects in Animal Models

Duffy et al. (2012) demonstrated the antiemetic effects of rolapitant in animal models, showing its potential as a clinical candidate for preventing emesis. The study highlighted rolapitant's selectivity and CNS penetrance, along with its behavioral effects in models of acute and delayed emesis (Duffy et al., 2012).

Safety And Hazards

Ropitoin should be handled with good industrial hygiene and safety practice . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVGHCHHKKDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866532
Record name 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ropitoin

CAS RN

56079-81-3
Record name Ropitoin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROPITOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
A Elizalde, J Sanchéz-Chapula - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… the electrophysiological effects of ropitoin on normal action potentials of guinea-pig atrial and ventricular muscle and dog Purkinje fibres. We have found that ropitoin depresses the …
Number of citations: 5 link.springer.com
C Valenzuela, J Sanchez-Chapula - Journal of Cardiovascular …, 1989 - europepmc.org
… When we studied the interaction between mexiletine and ropitoin, we obtained similar results. Therefore, we conclude that mexiletine, quinidine, and ropitoin may bind to the same …
Number of citations: 16 europepmc.org
E Hong, E Gonzalez-Jasso, J Peon - Proceedings of the Western …, 1986 - europepmc.org
Antiarrhythmic activity of ropitoin in rats subjected to coronary artery ligation. - Abstract - Europe PMC … Antiarrhythmic activity of ropitoin in rats subjected to coronary artery ligation …
Number of citations: 2 europepmc.org
S Chintala, MA Dankoski, A Anbarasu… - Journal of Medical …, 2023 - Wiley Online Library
… , 33-35 the direct effect of Ropitoin on sodium or potassium channels, let alone NFX1-123, has not been investigated. Our findings make Ropitoin an interesting drug for further study in …
Number of citations: 3 onlinelibrary.wiley.com
MZ Esenalieva, NM Kurbat, KD Praliev… - Pharmaceutical …, 1991 - Springer
The presence of a carbonyl group in N-substituted~-piperidines clears the way for the production of a number of different compounds with a wide range of pharmacological properties. …
Number of citations: 3 link.springer.com
T Dyla, M Zygmunt, D Macia, J Handzlik… - European journal of …, 2004 - Elsevier
… One direction of research led to the change of phenytoin character from acidic to basic, ie ropitoin, active in various types of arrhythmia models after oral and intravenous administration […
Number of citations: 67 www.sciencedirect.com
LM Durosinmi, OA Fadare, K Sanusi, Y Yilmaz… - Heliyon, 2020 - cell.com
… [3, 4, 5] and some have found use as drugs in the management of certain diseases, such as phenytoin and fosphenytoin as anticonvulsant; dantrolene as a muscle relaxant; ropitoin …
Number of citations: 1 www.cell.com
V Kecskemeti - Pharmacological research, 1991 - Elsevier
This report briefly reviews the advance in our knowledge of cellular electrophysiological effects of membrane stabilizer antiarrhythmic drugs (sodium channel blockers) including some …
Number of citations: 8 www.sciencedirect.com
MJ Williams - 2017 - search.proquest.com
Cancer cells pursue aggressive glycolysis for ATP generation and rapid cell proliferation. Disruption of glycolysis leads to tumor growth inhibition and hence glycolytic inhibitors can be …
Number of citations: 1 search.proquest.com
LN Yakhonmov, SS Liberman - Pharmaceutical Chemistry Journal, 1985 - Springer
One of the main factors ensuring normal work of the cardiovascular system is the rhythmic activity of the heart, which is determined by the basic properties of the myocardium: …
Number of citations: 3 link.springer.com

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